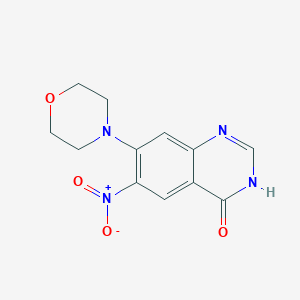

![molecular formula C12H13N3OS B1384260 2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol CAS No. 1114596-99-4](/img/structure/B1384260.png)

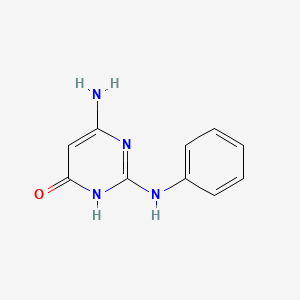

2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol

Overview

Description

2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol is a specialty product for proteomics research . It has a molecular formula of C12H13N3OS and a molecular weight of 247.32 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol include a molecular weight of 247.32 g/mol . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Antitrypanosomal Activity

2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol: derivatives have been studied for their potential in treating human African trypanosomiasis (HAT) , also known as sleeping sickness. This disease is caused by protozoa of the genus Trypanosoma, and the compound has shown promising results against Trypanosoma brucei rhodesiense , the causative organism .

Anti-Plasmodial Properties

These derivatives also exhibit significant activity against Plasmodium falciparum NF54 , the parasite responsible for malaria. The structural modifications of the compound influence its antiplasmodial activity, which is crucial for developing new treatments as resistance to current therapies grows .

Antimicrobial and Antifungal Applications

Pyrimidine derivatives, including 2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol , are known for their broad spectrum of biological activities. They have been reported to possess antimicrobial and antifungal properties, which are valuable in developing new antibiotics and antifungal agents .

Cancer Research

The pyrimidine scaffold is a common feature in many anticancer drugs. Research into substituted pyrimidines, such as 2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol , has shown potential in the modulation of myeloid leukemia and breast cancer. These compounds can act as DNA topoisomerase II inhibitors, which are vital in cancer treatment strategies .

Cardiovascular Therapeutics

Substituted pyrimidines are also explored for their cardiovascular benefits. They can act as vascular relaxation agents, which are important for treating diseases related to the ciliary artery and providing neuroprotection for retinal ganglion cells. This makes them candidates for ocular therapeutics .

Antidiabetic Activity

The compound’s derivatives have been investigated for their role as DPP-IV inhibitors, which are essential in managing type 2 diabetes. Their ability to modulate the adenosine A2a receptor also presents opportunities for developing new antidiabetic medications .

Mechanism of Action

Biochemical Pathways

It’s known that 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities . The downstream effects of these pathways are still under investigation.

Result of Action

Some 2-aminopyrimidine derivatives have shown to exhibit good antitrypanosomal activity and excellent antiplasmodial activity .

properties

IUPAC Name |

2-amino-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-8-2-4-10(5-3-8)17-7-9-6-11(16)15-12(13)14-9/h2-6H,7H2,1H3,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRVQJAEGVOEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384183.png)

![6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384185.png)

![6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384186.png)

![2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid](/img/structure/B1384189.png)

![7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384190.png)

![5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384191.png)

![3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384192.png)

![2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1384197.png)

![3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide](/img/structure/B1384199.png)